Neticonazole
Description
Historical Context of Imidazole (B134444) Antifungals and Neticonazole's Development
The history of antifungal therapy saw significant advancements with the introduction of broader spectrum agents in the late 1960s, including the imidazoles. nih.gov These early imidazoles, such as miconazole (B906), clotrimazole (B1669251), and econazole, emerged as topical treatments for cutaneous and mucocutaneous infections. researchgate.netmdpi.comjmb.or.kr The development of azole derivatives continued, leading to compounds with improved activity and safety profiles. nih.gov
This compound itself is described as a vinyl imidazole, structurally similar to lanoconazole (B123884). chemicalbook.com It was developed as a topical formulation and introduced in Japan in 1993 for the treatment of dermatomycoses, becoming one of the widely used imidazoles in that region. wikipedia.orgchemicalbook.com This places this compound within the later wave of imidazole antifungals developed after the initial compounds like miconazole and clotrimazole. researchgate.netmdpi.com
Evolution of Antifungal Agents and this compound's Place in Therapeutic Advancement
The evolution of antifungal agents has progressed from early compounds like polyenes (e.g., amphotericin B) and the first orally active agents (e.g., griseofulvin, flucytosine) to the development of the azoles. nih.govmdpi.comnih.gov The azoles, including imidazoles and triazoles, represented a significant step forward due to their mechanism of action targeting ergosterol (B1671047) synthesis, a crucial component of fungal cell membranes. biosynth.commdpi.comontosight.ainih.gov
This compound, as an imidazole derivative, fits into this evolutionary timeline as a topical agent developed to treat superficial fungal infections. biosynth.comchemicalbook.com While earlier imidazoles like ketoconazole (B1673606) were orally active, many subsequent imidazoles, including this compound, were developed specifically for topical application to treat dermatomycoses. mdpi.comchemicalbook.com Its introduction in the 1990s signifies a refinement of imidazole chemistry, aiming for potent and long-acting antifungal activity in topical formulations. chemicalbook.commedchemexpress.com The continued development of new antifungal agents, including modifications to existing structures like imidazoles, remains crucial due to the limitations of current drugs, such as toxicity, cost, and increasing resistance. nih.govfrontiersin.org
Current Research Landscape and Gaps in this compound Studies
Current research on this compound continues to explore its antifungal properties and potential additional bioactivities. While its primary use is as a topical antifungal, studies have also investigated its effects beyond fungal inhibition. biosynth.commedchemexpress.com
One area of research has identified this compound as an inhibitor of exosome biogenesis and secretion. medchemexpress.commedchemexpress.comtargetmol.comnih.gov This finding is significant as exosomes are involved in various cellular processes, including those relevant to cancer progression. medchemexpress.comnih.govnih.govembopress.org Research has shown that this compound can inhibit exosome release from certain cell lines in a dose-dependent manner and decrease levels of proteins involved in exosome pathways. medchemexpress.comnih.gov Furthermore, studies in animal models have suggested that this compound may have anti-cancer effects by suppressing tumorigenesis in specific contexts, potentially linked to its exosome inhibitory activity. medchemexpress.commedchemexpress.com
Despite these findings, there appear to be gaps in the current research landscape. While its antifungal mechanism targeting ergosterol synthesis is well-established for imidazoles, detailed comparative studies on this compound's specific interactions with fungal enzymes like lanosterol (B1674476) 14α-demethylase across a wide range of fungal species, particularly emerging resistant strains, could be further explored. chemicalbook.comontosight.ainih.gov Additionally, while its exosome inhibitory activity has been noted, the full scope of its cellular targets and the implications of this activity in various biological processes beyond the initial findings warrant further investigation. Research into potential synergistic effects with other antimicrobial or therapeutic agents could also be a valuable area of study.
Detailed Research Findings:
Research has demonstrated this compound's efficacy in inhibiting fungal growth by targeting essential pathways for fungal viability. biosynth.com Its mechanism involves disrupting ergosterol synthesis, a key component of fungal cell membranes. biosynth.comchemicalbook.comontosight.ai This disruption leads to increased cell membrane permeability and ultimately fungal cell death. biosynth.com
Studies comparing this compound's in vitro antifungal activities against other topical antimycotics have been conducted. wikipedia.org For instance, research has compared the efficacy of this compound cream in treating hyperkeratotic chronic tinea pedis. wikipedia.orgchemicalbook.commedchemexpress.com
Beyond its antifungal action, this compound has been shown to inhibit exosome release. medchemexpress.comnih.gov In C4-2B cells, this compound exhibited a potent and dose-dependent inhibition of exosome release. medchemexpress.comnih.gov It also decreased the levels of proteins like Alix and Rab27a, which are involved in exosome pathways, and significantly decreased nSMase2 levels. medchemexpress.comnih.gov Furthermore, this compound caused a significant inhibition in p-ERK levels. medchemexpress.com
In vivo studies using male C57BL/6 mice with colorectal cancer xenograft tumors induced by intestinal dysbacteriosis showed that oral administration of this compound at various dosages significantly improved survival. medchemexpress.com This effect was likely linked to increased apoptosis of the CRC xenograft tumor cells. medchemexpress.com
Data Tables:
While specific quantitative data for in vitro antifungal activity (e.g., MIC values against a broad panel of fungi) from the search results are not consistently presented in a format suitable for a comprehensive comparative table here, the search results do provide some examples of experimental conditions and outcomes related to its exosome inhibitory and anti-cancer effects.
Here is an example of how data on exosome inhibition could be presented in an interactive table based on the provided text:
Here is an example of how data from the in vivo anti-cancer study could be presented:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOIKFDZQQLJBJ-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057633 | |
| Record name | Neticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130726-68-0 | |
| Record name | Neticonazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130726-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neticonazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Mechanism of Action of Neticonazole
Fungal Cell Biology and Ergosterol (B1671047) Biosynthesis Pathway as a Drug Target
Ergosterol is a key fungal sterol found mainly in the plasma membrane, playing a crucial role in maintaining membrane structure, rigidity, permeability, and the activity of membrane proteins. mdpi.com Because ergosterol is present in fungal cell membranes but absent in those of animals, the enzymes that synthesize it have become important targets for antifungal drug discovery. wikipedia.org The biosynthesis of ergosterol is also intimately connected with the antifungal resistance and virulence of pathogenic fungi. mdpi.com
Role of Ergosterol in Fungal Membrane Integrity and Function
Ergosterol is the predominant sterol in the yeast plasma membrane and influences its biophysical properties such as permeability, fluidity, and stability. mdpi.com It serves many of the same functions that cholesterol serves in animal cells. patsnap.comwikipedia.org Ergosterol is essential for maintaining the integrity, fluidity, and functionality of the fungal cell membrane. patsnap.com The lipid composition, mainly sterols and sphingolipids, of the plasma membrane is also responsible for the proper integration and activity of membrane proteins, including multidrug transporters. mdpi.com Ergosterol is critical for defining membrane fluidity and regulating cellular processes. asm.org
Lanosterol (B1674476) 14α-Demethylase (CYP51A1) as the Primary Target of Neticonazole
The synthesis of ergosterol involves several enzymatic steps, with one of the critical enzymes being lanosterol 14α-demethylase. patsnap.com Lanosterol 14α-demethylase (CYP51A1, also known as ERG11 in yeasts) is a cytochrome P450 enzyme that catalyzes the three-step oxidative removal of the 14α-methyl group from lanosterol, a key step in the ergosterol biosynthesis pathway. patsnap.commdpi.comuniprot.orgasm.org This enzyme is a key enzyme in the fungal-specific ergosterol biosynthesis pathway. mdpi.com this compound specifically targets lanosterol 14α-demethylase. patsnap.com This enzyme is responsible for converting lanosterol to ergosterol. patsnap.com Azole antifungals, including imidazoles like this compound, act as competitive inhibitors of sterol demethylase. mdpi.com
Inhibition of Ergosterol Synthesis by this compound
This compound exerts its antifungal effects through the inhibition of ergosterol biosynthesis. patsnap.com By targeting lanosterol 14α-demethylase, this compound inhibits its activity, leading to a depletion of ergosterol. patsnap.com
Binding Affinity and Specificity to Lanosterol 14α-Demethylase
Azole antifungals compete with the substrate by binding to the heme iron in the active site of sterol 14α-demethylase as well as other features in a ligand-binding pocket. mdpi.com Azole binding occurs mostly through hydrophobic interactions with conservative residues of the active site. nih.gov Studies on other azoles have shown varying binding affinities to fungal CYP51. For instance, Candida albicans CYP51 (CaCYP51) has shown similar affinities for clotrimazole (B1669251), econazole, itraconazole (B105839), ketoconazole (B1673606), miconazole (B906), and voriconazole (B182144), with Kd values in the range of 10 to 26 μM under oxidative conditions. nih.gov The binding affinity and specificity of this compound to lanosterol 14α-demethylase contribute to its antifungal activity.
Accumulation of Toxic Sterol Intermediates
Inhibition of lanosterol 14α-demethylase by this compound leads to the accumulation of toxic sterol intermediates within the fungal cell membrane. patsnap.comfrontiersin.org The inhibition of this enzyme increases levels of lanosterol and 14α-methyl sterols while ergosterol levels decrease. frontiersin.org The accumulation of ergosterol pathway intermediates can lead to cellular dysfunction. frontiersin.org Some intermediates, such as 14α-methyl fecosterol, can be converted into toxic sterols like 14α-methylergosta-8,24(28)-dien-3β,6α-diol by other enzymes in the pathway, such as sterol Δ5,6-desaturase (encoded by ERG3). nih.govtaylorandfrancis.com The accumulation of these toxic sterol intermediates contributes to the antifungal effect. patsnap.com
Consequences of Ergosterol Depletion on Fungal Cell Membrane Permeability and Integrity
The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane's integrity. patsnap.compatsnap.com This disruption compromises its selective permeability, impairing essential biological processes, such as nutrient uptake and ion transport. patsnap.com Without ergosterol, the cell membrane becomes unstable, leading to cell lysis and death. ontosight.ai This disruption results in the leakage of essential intracellular components and ions, ultimately causing fungal cell death. patsnap.com
Impact on Fungal Cell Lysis and Death
The disruption of ergosterol biosynthesis by this compound significantly compromises the integrity of the fungal cell membrane. patsnap.compatsnap.combiosynth.com This structural impairment affects the membrane's selective permeability, disrupting essential biological processes such as nutrient uptake and ion transport. patsnap.com Consequently, fungal cells become susceptible to osmotic instability, ultimately leading to cell lysis and death. patsnap.compatsnap.combiosynth.com
Additional Molecular Mechanisms of Antifungal Action
Beyond its primary effect on ergosterol synthesis, research suggests that this compound may possess additional mechanisms contributing to its antifungal activity. patsnap.com
Interaction with Fungal DNA: Intercalation and Inhibition of Replication and Transcription
Research indicates that this compound can interact directly with fungal DNA. patsnap.com This interaction is suggested to involve intercalation into the fungal DNA helix, which can hinder crucial processes like DNA replication and transcription. patsnap.com This interference with genetic processes further contributes to the inhibition of fungal growth and proliferation. patsnap.com
Cellular Processes Affected by this compound Beyond Ergosterol Synthesis
While the inhibition of ergosterol synthesis is the primary mechanism, other cellular processes in fungi may also be affected by this compound. Although the provided search results primarily focus on ergosterol synthesis and DNA interaction, the disruption of membrane integrity due to ergosterol depletion can indirectly impact various membrane-bound enzyme systems and cellular processes essential for fungal viability. patsnap.com Additionally, some studies on related compounds or general antifungal mechanisms suggest that ion homeostasis can be critically affected downstream of azole inhibition of ergosterol biosynthesis. nih.gov
Selectivity for Fungal Cells Versus Mammalian Cells
A crucial aspect of this compound's therapeutic profile is its selective toxicity towards fungal cells compared to mammalian cells. patsnap.compatsnap.combiosynth.com This selectivity is primarily attributed to the differential composition of their cell membranes. Fungal cell membranes contain ergosterol as the predominant sterol, while mammalian cell membranes utilize cholesterol. patsnap.comlumenlearning.com this compound's specific targeting of lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway, allows it to disrupt fungal membrane integrity without significantly affecting cholesterol synthesis in human cells. patsnap.compatsnap.comlumenlearning.com This selective mechanism minimizes adverse effects on mammalian tissues, contributing to its suitability for topical application. patsnap.combiosynth.com
Antifungal Efficacy and Spectrum of Activity of Neticonazole
In Vitro Antifungal Susceptibility Studies
In vitro studies are essential for determining the effectiveness of antifungal agents against different fungal species and for understanding their mechanisms of action. These studies often involve determining the minimum inhibitory concentration (MIC) and evaluating whether the drug exhibits fungicidal or fungistatic activity. bmglabtech.comnih.gov
Minimum Inhibitory Concentrations (MIC) Determination
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible microbial growth in vitro after a fixed incubation time. bmglabtech.comidexx.commdpi.com MIC values are typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L). bmglabtech.comidexx.com Various methods are used to determine MICs, including broth microdilution and agar (B569324) dilution methods. bmglabtech.commdpi.comnih.govnih.gov These methods involve exposing fungal isolates to a range of decreasing drug concentrations and observing for visible growth. bmglabtech.com
Studies have investigated the MICs of Neticonazole against a variety of fungal pathogens. For instance, research comparing this compound with other antifungal drugs against Candida species and Malassezia furfur reported geometric mean (GM) MICs for this compound against Candida albicans and Candida glabrata. nih.gov Another study comparing several topical antifungal agents, including this compound, against Trichophyton species and Candida albicans also determined MIC values using the broth microdilution method. oup.com
Fungicidal Versus Fungistatic Activity
Antifungal agents can be classified as either fungicidal or fungistatic based on their effect on fungal cells. nih.govmdpi.com Fungicidal agents kill fungal pathogens, while fungistatic agents inhibit their growth. mdpi.com If a fungistatic agent is removed, fungal growth can resume under favorable conditions. mdpi.com The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a significant reduction (e.g., 99.9%) in viable fungal cells after a specified incubation period. mdpi.commdpi.com
While some sources broadly describe this compound as having broad-spectrum fungicidal activity against numerous Candida species mdpi.com, other research has compared the fungicidal activity of different antifungal agents, including this compound, against specific pathogens like Trichophyton rubrum. One study evaluating the fungicidal activities of various topical antifungals against Trichophyton rubrum found that the fungicidal concentration (MCC) for this compound was not lowered up to 14 days in their experimental setup, unlike some other agents tested. jst.go.jp This suggests that the fungicidal activity of this compound may vary depending on the fungal species and experimental conditions.
Spectrum of Activity Against Key Fungal Pathogens
This compound has demonstrated a broad spectrum of activity against a range of fungal pathogens responsible for superficial infections. patsnap.compatsnap.com This includes dermatophytes, yeasts, and some molds. patsnap.com
Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails, obtaining nutrients from keratin. nih.goveajm.orgscience.gov Common genera include Trichophyton, Microsporum, and Epidermophyton. eajm.orgsemanticscholar.orgnih.gov this compound is effective against these pathogens. patsnap.com
Studies have evaluated this compound's activity against various dermatophyte species. Research comparing a novel triazole derivative (KP-103) with reference drugs, including this compound, against several dermatophyte species found that KP-103 was as active as this compound against Trichophyton violaceum, Trichophyton ajelloi, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum. nih.gov Against Trichophyton rubrum and Trichophyton mentagrophytes, KP-103 was reported to be as active as this compound and clotrimazole (B1669251) but less active than lanoconazole (B123884) and butenafine (B35027). nih.govasm.org Another study comparing luliconazole (B1675427) with several topical antifungals, including this compound, against Trichophyton species (T. rubrum, T. mentagrophytes, T. tonsurans) found that luliconazole demonstrated greater potency, although this compound was among the reference drugs tested. oup.com
Yeasts, particularly Candida species, are common causes of fungal infections, including mucosal and cutaneous infections. patsnap.comresearchgate.net Candida albicans is a frequent pathogen, but non-albicans Candida species like Candida glabrata and Candida parapsilosis are also clinically significant. researchgate.netbrieflands.com Malassezia furfur is a yeast-like fungus associated with conditions like pityriasis versicolor and seborrhoeic dermatitis. nih.govjrmds.in this compound has activity against these yeasts. patsnap.com
In vitro studies have assessed this compound's effectiveness against Candida species and Malassezia furfur. One study indicated that KP-103 was highly active against all Candida and Malassezia species tested and showed slightly more activity than this compound and lanoconazole against Candida glabrata. nih.gov This study also reported that KP-103 showed significantly greater activity than reference imidazoles, including this compound, against Malassezia furfur. nih.gov Another study comparing luliconazole with other topical antifungals against Candida albicans found that while luliconazole was highly active, its activity was less than that of ketoconazole (B1673606), clotrimazole, this compound, and miconazole (B906) against C. albicans. oup.com
Molds can also cause fungal infections, although they are less common causes of superficial infections compared to dermatophytes and yeasts. Aspergillus species are well-known mold pathogens. researchgate.netresearchgate.net Fonsecaea pedrosoi is a mold associated with chromoblastomycosis. nih.gov this compound's broad spectrum of activity extends to some molds. patsnap.com
While detailed MIC data specifically for this compound against a wide range of molds like Aspergillus and Fonsecaea species were not extensively available in the provided search results, this compound is generally described as having a broad spectrum of activity that includes molds. patsnap.com Other azole antifungals have shown activity against Aspergillus species researchgate.netresearchgate.net and Fonsecaea pedrosoi nih.gov, suggesting potential activity for this compound within this class.
Here is a summary of some in vitro susceptibility data involving this compound:
| Fungal Species | This compound Activity/Comparison | Source |
| Candida albicans | Less potent than ketoconazole, clotrimazole, and miconazole, but more potent than some other agents. oup.com | oup.com |
| Candida glabrata | Slightly less active than KP-103. nih.gov | nih.gov |
| Candida parapsilosis | KP-103 was highly active against Candida species, including C. parapsilosis. nih.gov | nih.gov |
| Malassezia furfur | Less active than KP-103. nih.gov | nih.gov |
| Trichophyton rubrum | As active as clotrimazole and KP-103, less active than lanoconazole and butenafine. nih.govasm.org | nih.govasm.org |
| Trichophyton mentagrophytes | As active as clotrimazole and KP-103, less active than lanoconazole and butenafine. nih.govasm.org | nih.govasm.org |
| Microsporum species | As active as KP-103 against M. canis and M. gypseum. nih.gov | nih.gov |
| Epidermophyton floccosum | As active as KP-103. nih.gov | nih.gov |
| Aspergillus species | Broad-spectrum activity includes molds. patsnap.com | patsnap.com |
| Fonsecaea species | Broad-spectrum activity includes molds. patsnap.com | patsnap.com |
Note: Specific MIC ranges for this compound against all listed pathogens were not consistently available across the provided sources. The table summarizes comparative activity where reported.
Preclinical Efficacy Studies in Animal Models
Preclinical studies utilizing animal models, particularly guinea pigs, have been instrumental in evaluating the in vivo efficacy of this compound against common fungal pathogens responsible for cutaneous infections.
Cutaneous Candidiasis Models (e.g., Guinea Pigs)
Experimental models of cutaneous candidiasis in guinea pigs have been used to assess the therapeutic efficacy of this compound against Candida albicans. One study compared the therapeutic efficacies of 1% this compound cream and solution with 1% bifonazole (B1667052) in experimental cutaneous Candida albicans infection in prednisolone-treated guinea pigs. ebi.ac.uknih.gov Active preparations or blank vehicles were applied once daily for three consecutive days starting five days post-infection. ebi.ac.uknih.gov Therapeutic effects were evaluated based on viable counts recovered from the infected sites nine days post-infection. ebi.ac.uknih.gov In animals treated with either this compound or bifonazole cream, a significant mycological improvement was observed compared to untreated controls. ebi.ac.uknih.gov The this compound cream also demonstrated significant therapeutic efficacy compared to the cream vehicle. ebi.ac.uknih.gov Furthermore, the mycological outcome in the group treated with this compound solution was significantly superior to that of the untreated control group, the solution vehicle-treated group, and the bifonazole solution-treated group. ebi.ac.uknih.gov Treatment with the solution vehicle or bifonazole solution appeared to reduce viable counts at the infected loci, although not to a statistically significant level. ebi.ac.uknih.gov These findings suggest that both this compound cream and solution preparations exhibited significantly superior activity compared to bifonazole in experimental cutaneous candidiasis in guinea pigs. ebi.ac.uknih.gov Another study also noted that 1% solutions of this compound and lanoconazole significantly reduced the number of viable fungi more than the vehicle control in a guinea pig model of cutaneous candidiasis. nih.gov
Tinea Pedis Models (e.g., Guinea Pigs)
Guinea pig models of tinea pedis have also been utilized to evaluate the efficacy of this compound against dermatophyte infections. While specific detailed comparative studies in tinea pedis models involving this compound and a broad range of other antifungals were not extensively detailed in the provided search results, the use of such models is a standard approach in preclinical antifungal evaluation. This compound cream has been used in the treatment of hyperkeratotic chronic tinea pedis. wikipedia.org Studies on experimental plantar tinea pedis in guinea pigs have been conducted to assess the therapeutic efficacy of antifungal agents against dermatophytes such as Trichophyton mentagrophytes. nih.gov
Evaluation of Mycological Eradication and Clinical Cure Rates in Animal Models
In the experimental cutaneous candidiasis model in guinea pigs, therapeutic effects were assessed based on viable counts recovered from the infected loci. ebi.ac.uknih.gov A significant mycological improvement was observed with this compound treatment compared to controls and, in the case of the solution, compared to bifonazole solution. ebi.ac.uknih.gov For experimental plantar tinea pedis, assessment often involves evaluating both mycological eradication (absence of viable fungi) and clinical cure (resolution of visible lesions). While specific numerical rates for this compound across various studies were not consistently provided, studies in these models aim to quantify the reduction in fungal burden and the improvement of clinical signs to determine the efficacy of the tested compound. For instance, in a guinea pig model of cutaneous candidiasis, a novel triazole derivative achieved mycological eradication in a high percentage of animals, while tested imidazoles (including clotrimazole and this compound) were not effective in reducing fungal levels in that particular study, highlighting potential variations based on specific experimental parameters and fungal strains used. nih.gov
Comparative Antifungal Efficacy Studies with Other Azoles and Antifungal Classes
Comparative studies are essential to understand the relative potency and spectrum of activity of this compound against other established antifungal agents.
Comparison with Other Imidazoles (e.g., Clotrimazole, Ketoconazole, Econazole, Luliconazole, Bifonazole, Sertaconazole)
This compound's efficacy has been compared with other imidazole (B134444) antifungals. As noted in the cutaneous candidiasis model in guinea pigs, 1% this compound solution showed significantly superior activity compared to 1% bifonazole solution based on viable fungal counts. ebi.ac.uknih.gov While a direct comparison of this compound cream with bifonazole cream showed significant mycological improvement for both compared to controls, the this compound solution appeared more effective than the bifonazole solution. ebi.ac.uknih.gov
Another study comparing the in vitro antifungal activities of topical antimycotics launched in Japan in the 1990s included this compound and other azoles. wikipedia.org While the detailed minimum inhibitory concentration (MIC) data for all listed imidazoles were not extracted, such studies provide valuable insights into the relative potency against a range of fungal species. One study comparing a novel triazole with several imidazoles, including clotrimazole and this compound, in a guinea pig candidiasis model indicated that the imidazoles tested were not effective in reducing fungal levels, unlike the novel triazole. nih.gov This suggests that efficacy can vary depending on the specific fungal strain and model used.
Interactive Table 1: Comparative Efficacy in Guinea Pig Cutaneous Candidiasis Model (Based on Viable Counts)
| Treatment Group | Formulation | Mycological Improvement vs. Untreated Control | Efficacy vs. Vehicle | Efficacy vs. Bifonazole |
| This compound (1%) | Cream | Significant | Significant | Not specified |
| This compound (1%) | Solution | Significantly Superior | Significantly Superior | Significantly Superior |
| Bifonazole (1%) | Cream | Significant | Not significant | N/A |
| Bifonazole (1%) | Solution | Not significant | Not significant | N/A |
Note: This table is based on the interpretation of comparative statements regarding viable counts from search result ebi.ac.uknih.gov. Specific numerical data for reduction in counts were not available in the snippets.
Comparison with Allylamines (e.g., Terbinafine (B446), Butenafine)
Comparisons between this compound (an imidazole) and allylamine (B125299) antifungals like terbinafine and butenafine are relevant due to their differing mechanisms of action in ergosterol (B1671047) synthesis inhibition. Allylamines inhibit squalene (B77637) epoxidase, while azoles inhibit lanosterol (B1674476) 14α-demethylase. mims.commims.comnih.gov One study comparing in vitro activities of various topical antimycotics noted that a novel triazole was as active as clotrimazole and this compound but less active than lanoconazole and butenafine against Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov This suggests potential differences in potency against specific dermatophytes when comparing this compound to certain allylamines and other azoles. While direct in vivo comparative data between this compound and terbinafine or butenafine in animal models were not extensively detailed in the provided results, the in vitro findings suggest that the relative efficacy can be species-dependent.
Comparison with Other Antifungal Classes (e.g., Amorolfine)
This compound, an imidazole antifungal, demonstrates a spectrum of activity that can be compared to other antifungal classes, such as morpholines (e.g., amorolfine) and other azoles and allylamines. While all these agents primarily target ergosterol biosynthesis, their specific enzymatic targets and resulting antifungal properties can differ, leading to variations in efficacy against different fungal species.
Research comparing the in vitro antifungal activities of various topical antimycotics, including this compound hydrochloride and amorolfine (B1665469) hydrochloride, has revealed distinct profiles. A study comparing several topical antifungals introduced in Japan during the 1990s found that this compound hydrochloride and ketoconazole showed potent antifungal activity against Candida albicans and Malassezia furfur, but were less active against Trichophyton species compared to allylamines like terbinafine and butenafine. In contrast, amorolfine hydrochloride exhibited potent antifungal activity across all tested fungal species, including Trichophyton spp., C. albicans, and M. furfur. nih.gov This suggests that while this compound is effective against yeasts and Malassezia, amorolfine may offer a broader spectrum covering dermatophytes more effectively.
Further in vitro studies comparing luliconazole (another imidazole) with a range of topical antifungals, including this compound and amorolfine, against Trichophyton spp. and Candida albicans, provided additional comparative data. Luliconazole demonstrated greater potency against Trichophyton species than most reference drugs, including amorolfine, this compound, and various other azoles and allylamines. oup.comnih.gov However, against C. albicans, luliconazole was less potent than ketoconazole, clotrimazole, this compound, and miconazole, but more potent than terbinafine, butenafine, and amorolfine. oup.comnih.gov This indicates that this compound can show higher potency against C. albicans compared to amorolfine in in vitro settings.
The fungicidal activities against Trichophyton rubrum have also been compared. Studies using neutral red staining indicated that terbinafine, butenafine, and amorolfine exerted more potent fungicidal action against T. rubrum than this compound and ketoconazole. nih.gov
Clinical trials comparing different antifungal agents for specific conditions also provide insights. For instance, a randomized double-blind trial comparing sertaconazole (B158924) (an azole) 2% cream with amorolfine 0.25% cream for limited dermatophytosis found that sertaconazole was superior to amorolfine in effectiveness, with a higher rate of negative fungal cultures at the end of treatment. ijdvl.com While this study did not directly include this compound, it highlights that even within the azole class, efficacy can vary, and provides a benchmark against which other antifungals like this compound might be compared in the context of clinical efficacy against dermatophytes.
The differences in spectrum and potency observed in these comparisons are likely related to the specific mechanisms of action within the ergosterol biosynthesis pathway. While both imidazoles (like this compound) and morpholines (like amorolfine) inhibit ergosterol synthesis, imidazoles primarily target lanosterol 14α-demethylase, leading to the accumulation of 14α-methylated sterols patsnap.comdovepress.com. Amorolfine inhibits Δ14-sterol reductase and cholestenol Δ8→7-isomerase, resulting in the depletion of ergosterol and accumulation of ignosterol (B1194617) dovepress.comwikipedia.orgnewdrugapprovals.orgdovepress.com. These distinct targets can influence the range of fungi against which each drug is most effective and whether the action is primarily fungistatic or fungicidal against specific pathogens.
Below is a summary of comparative in vitro activity based on available research findings:
| Antifungal Agent | Class | Activity Against Trichophyton spp. | Activity Against Candida albicans | Activity Against Malassezia furfur | Fungicidal Action vs. T. rubrum |
| This compound | Imidazole | Less potent than allylamines nih.gov | Potent nih.gov | Potent nih.gov | Less potent than allylamines/amorolfine nih.gov |
| Amorolfine | Morpholine | Potent nih.gov | Potent nih.gov | Potent nih.gov | More potent than imidazoles nih.gov |
| Terbinafine | Allylamine | Extremely potent nih.gov | Less potent than imidazoles/amorolfine nih.govoup.comnih.gov | Less potent than imidazoles/amorolfine nih.gov | More potent than imidazoles nih.gov |
| Butenafine | Benzylamine | Extremely potent nih.gov | Less potent than imidazoles/amorolfine nih.govoup.comnih.gov | Less potent than imidazoles/amorolfine nih.gov | More potent than imidazoles nih.gov |
| Ketoconazole | Imidazole | Less potent than allylamines nih.gov | Most potent among tested azoles nih.gov | Potent nih.gov | Less potent than allylamines/amorolfine nih.gov |
| Luliconazole | Imidazole | More potent than many others oup.comnih.gov | Less potent than some azoles (this compound, Ketoconazole, Clotrimazole, Miconazole), more potent than allylamines/amorolfine oup.comnih.gov | Very low MICs reported oup.comnih.gov | Not specified in comparison nih.gov |
Pharmacokinetics and Pharmacodynamics of Neticonazole
Absorption, Distribution, Metabolism, and Excretion in Preclinical Models
Detailed preclinical pharmacokinetic data for neticonazole is not extensively available in the public domain. However, based on the general characteristics of azole antifungals, a theoretical profile can be inferred, which would require experimental validation.
Systemic Absorption Profile
Drug Concentrations in Target Tissues
Specific data on this compound concentrations in target tissues from preclinical studies are not available. Generally, for an antifungal to be effective, it must penetrate and accumulate at the site of infection. For other azoles, tissue distribution is a key factor in their efficacy, with some achieving high concentrations in organs like the lungs, liver, and kidneys.
Metabolic Pathways and Metabolite Identification
The metabolic pathways of this compound have not been extensively elucidated in publicly accessible research. Azole antifungals are typically metabolized in the liver by cytochrome P450 (CYP) enzymes. This metabolism can lead to the formation of various metabolites, which may or may not possess antifungal activity. The identification of these metabolites is essential for a complete understanding of the drug's disposition.
Excretion Routes
The primary routes of excretion for this compound and its metabolites in preclinical models have not been documented in available scientific literature. Azoles can be eliminated from the body through renal and/or fecal pathways.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Antifungal Efficacy
The relationship between drug exposure and the resulting antifungal effect is a critical aspect of drug development.
Relationship Between Drug Concentration and Fungal Growth Inhibition/Killing
Specific studies detailing the PK/PD correlation for this compound, such as the relationship between drug concentration and the inhibition or killing of fungal pathogens, are not found in the available literature. For azoles, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is often the pharmacodynamic index that best correlates with efficacy. This parameter indicates that the total drug exposure over time is a key determinant of the antifungal effect.
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters for Antifungal Agents
| Parameter | Description | Relevance to Azole Antifungals |
| Cmax | Maximum (peak) plasma drug concentration after a dose. | Can be important for concentration-dependent killing, though less so for azoles. |
| Tmax | Time to reach maximum plasma concentration. | Indicates the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over a period. |
| t1/2 | Elimination half-life. | Determines the time it takes for the drug concentration to decrease by half. |
| MIC | Minimum Inhibitory Concentration. | The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. |
| AUC/MIC | Ratio of the area under the curve to the MIC. | Often the key PK/PD index for azoles, indicating the importance of total drug exposure relative to the susceptibility of the fungus. |
Optimizing Dosing Regimens Based on PK/PD Principles
The optimization of dosing regimens for antifungal agents like this compound is guided by pharmacokinetic/pharmacodynamic (PK/PD) principles that correlate drug exposure with antifungal activity. For azole antifungals, the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) of the target pathogen (AUC/MIC) is a key PK/PD index predictive of efficacy. While specific AUC/MIC targets for this compound against dermatophytes are not extensively published, general principles for azoles suggest that achieving a certain threshold of this ratio at the site of infection is crucial for fungal eradication.
Although this compound is administered topically for localized infections, some systemic absorption can occur. Pharmacokinetic studies in healthy individuals following a single topical application of 100 mg of this compound have provided insights into its systemic exposure.
| Pharmacokinetic Parameter | Value | Population | Dosage |
|---|---|---|---|
| Cmax (Peak Plasma Concentration) | 5.9 ng/mL | Homo sapiens | 100 mg single, topical |
| AUC (Area Under the Curve) | 63.3 ng × h/mL | Homo sapiens | 100 mg single, topical |
| T1/2 (Half-life) | 7.63 h | Homo sapiens | 100 mg single, topical |
This table presents systemic pharmacokinetic parameters of this compound following topical administration. ncats.io
While these plasma concentrations are low, they provide a baseline for understanding the potential for systemic effects. However, for a topical agent, the concentration achieved within the skin, particularly the stratum corneum, is the most critical determinant of efficacy. The goal of an optimized dosing regimen for topical this compound is to maintain a sufficiently high concentration at the site of infection for an adequate duration to inhibit fungal growth effectively. This is often achieved through formulations that enhance drug penetration and retention in the skin.
Factors Influencing this compound Bioavailability and Retention in Skin Tissue
The bioavailability and retention of topically applied this compound in the skin are influenced by a complex interplay of factors related to the drug itself, the vehicle it is formulated in, and the condition of the skin.
Drug Properties: The physicochemical properties of this compound, such as its molecular weight and lipophilicity, play a significant role in its ability to penetrate the stratum corneum, the outermost layer of the skin. A patent for an external preparation for onychomycosis highlights that this compound hydrochloride possesses high penetrability into the stratum corneum and exhibits excellent storage properties within this layer. google.com This suggests that the inherent characteristics of the this compound molecule are favorable for topical delivery.
Formulation and Vehicle: The formulation or vehicle in which this compound is delivered is a critical determinant of its bioavailability and retention. The components of the formulation can influence the drug's solubility, release rate, and ability to partition into the skin. For topical antifungals, formulations are designed to maximize the concentration of the active ingredient at the site of infection while minimizing systemic absorption. The choice of vehicle can significantly impact the drug's penetration profile. For instance, the use of penetration enhancers can reversibly alter the barrier properties of the stratum corneum, facilitating greater drug uptake. The relationship between a drug's lipophilicity and its skin permeability can be parabolic, with optimal penetration occurring within a specific lipophilicity range that can be influenced by the vehicle system. nih.govnih.gov
Skin Condition: The integrity and condition of the skin at the site of application also affect drug penetration. Factors such as skin hydration, thickness of the stratum corneum, and the presence of any disease or injury can alter the skin's barrier function. For example, inflamed skin may exhibit increased permeability compared to healthy, intact skin.
Research on Antifungal Resistance to Neticonazole
Mechanisms of Azole Resistance in Fungi
The development of resistance to azole antifungals in fungal species is primarily attributed to two well-documented molecular strategies: alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase, and the increased activity of drug efflux pumps. nih.govnih.gov These mechanisms can occur independently or concurrently within the same isolate, often leading to high-level resistance. nih.gov
Azole antifungals function by inhibiting lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene (or CYP51A in molds) that is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. davidmoore.org.uknih.gov Fungi can develop resistance by altering this target enzyme, thereby reducing the drug's efficacy.
One of the most common mechanisms of azole resistance involves point mutations within the ERG11 gene. ukhsa.gov.uk These mutations lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. The resulting structural changes can reduce the binding affinity of azole drugs to the enzyme's active site, diminishing their inhibitory effect while still allowing the enzyme to process its natural substrate, lanosterol. illinois.edufrontiersin.org
Numerous substitutions have been identified in azole-resistant clinical isolates of various fungal species, particularly Candida albicans. davidmoore.org.uk While over 140 different amino acid substitutions have been reported in the Erg11 protein, certain mutations are more frequently associated with clinically significant resistance. mdpi.comnih.gov These mutations often cluster in specific "hot spot" regions of the enzyme that are critical for substrate or drug binding. For example, substitutions near the heme-binding site, such as G464S, can directly interfere with azole binding. davidmoore.org.uk
| Amino Acid Substitution | Fungal Species | Impact on Azole Susceptibility | References |
| Y132F | Candida albicans, Candida tropicalis | Confers resistance to fluconazole (B54011) and voriconazole (B182144). | nih.govresearchgate.net |
| Y132H | Candida albicans | Reduces drug binding, leading to fluconazole resistance. | ukhsa.gov.uk |
| S154F | Candida tropicalis | Associated with resistance to fluconazole and voriconazole. | researchgate.net |
| K143R | Candida albicans | Contributes to significant increases in fluconazole and voriconazole resistance. | ukhsa.gov.uknih.gov |
| G464S | Candida albicans | Located near the heme-binding site, reduces azole affinity. | davidmoore.org.uk |
| R467K | Candida albicans | Common alteration near the heme-binding site. | davidmoore.org.uk |
| G484S | Cryptococcus neoformans | Associated with azole resistance. | davidmoore.org.uk |
Fungi possess membrane proteins that act as transporters to actively extrude toxic substances, including antifungal drugs, from the cell. The overexpression of genes encoding these efflux pumps is a primary cause of high-level, multidrug resistance in clinical fungal isolates. nih.gov By reducing the intracellular accumulation of the drug, these pumps prevent it from reaching its target at a sufficient concentration to exert its inhibitory effect. Two major superfamilies of transporters are implicated in azole resistance. nih.gov
The ATP-Binding Cassette (ABC) superfamily of transporters utilizes the energy from ATP hydrolysis to pump a wide variety of substrates out of the cell. In many fungal pathogens, the overexpression of genes encoding specific ABC transporters is a major contributor to azole resistance. nih.gov
In Candida albicans, the most prominent ABC transporters associated with azole efflux are Cdr1p and Cdr2p. biotechmedjournal.com Upregulation of the CDR1 and CDR2 genes is frequently observed in resistant clinical isolates and leads to reduced intracellular drug levels. davidmoore.org.uk Homologous transporters have been identified in other Candida species, such as CgCdr1p and CgCdr2p in Candida glabrata, which also confer azole resistance. davidmoore.org.uk Similarly, CgSnq2 in C. glabrata and Afr1 in Cryptococcus neoformans have been identified as key ABC transporters involved in mediating resistance to azole antifungal agents. davidmoore.org.uk
| Transporter | Gene | Fungal Species | Substrates / Notes | References |
| Cdr1p | CDR1 | Candida albicans | A major contributor to efflux of various azoles. | nih.govbiotechmedjournal.com |
| Cdr2p | CDR2 | Candida albicans | Works in concert with Cdr1p to mediate azole resistance. | davidmoore.org.ukbiotechmedjournal.com |
| CgCdr1p | CgCDR1 | Candida glabrata | Functional analogue of Cdr1p; confers azole resistance. | davidmoore.org.uk |
| CgCdr2p | CgCDR2 | Candida glabrata | Functional analogue of Cdr2p. | davidmoore.org.uk |
| CgSnq2p | CgSNQ2 | Candida glabrata | Implicated in azole resistance. | davidmoore.org.uk |
| Afr1p | Afr1 | Cryptococcus neoformans | Associated with azole efflux and resistance. | davidmoore.org.uk |
The Major Facilitator Superfamily (MFS) represents another large group of membrane transporters. Unlike ABC transporters, MFS pumps typically use the proton motive force across the cell membrane as their energy source to transport substrates. While often having a more limited range of substrates compared to ABC transporters, certain MFS pumps play a crucial role in azole resistance. nih.gov
In Candida albicans, the MFS transporter Mdr1p (encoded by the MDR1 gene) is a key player. Overexpression of MDR1 is specifically associated with resistance to certain azoles like fluconazole. In dermatophytes, such as Trichophyton species, an MFS transporter designated MFS1 has been shown to be a key factor in the intrinsic resistance to fluconazole. The upregulation of these MFS transporters provides an effective means for the fungal cell to lower the intracellular concentration of specific azole drugs, thereby contributing to clinical resistance.
Biofilm Formation and Reduced Drug Susceptibility
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix. This mode of growth is associated with significantly reduced susceptibility to antifungal agents. The dense matrix can act as a physical barrier, impeding the penetration of drugs to the fungal cells within the biofilm. Additionally, the physiological state of the cells within a biofilm differs from their planktonic (free-floating) counterparts, which can also contribute to reduced drug efficacy.
While the phenomenon of biofilm-mediated resistance is well-documented for many antifungal agents, specific research on the role of biofilm formation in reduced susceptibility to neticonazole is not extensively available in the current body of scientific literature. However, the general principles of biofilm resistance are likely to apply. For many azole antifungals, the complex architecture of biofilms limits drug diffusion, and the altered cellular metabolism within the biofilm can decrease the effectiveness of drugs that target metabolically active cells. Further research is needed to specifically investigate the impact of biofilm formation on the efficacy of this compound against clinically relevant fungal species.
Modifications of Sterol Composition in Fungal Membrane
This compound, like other azole antifungals, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.
A primary mechanism of resistance to azole antifungals involves alterations in the ergosterol biosynthesis pathway. This can occur through several mechanisms, including mutations in the ERG11 gene (which encodes for lanosterol 14α-demethylase), leading to a reduced binding affinity of the drug to its target enzyme. Another mechanism is the upregulation of the ERG11 gene, resulting in an overproduction of the target enzyme, which can overcome the inhibitory effects of the drug.
While these mechanisms are well-established for other azoles, specific studies detailing modifications of sterol composition in the fungal membrane as a direct result of resistance to this compound are limited. It is plausible that similar mechanisms of resistance are at play, but dedicated research is required to confirm this and to identify any unique aspects of resistance to this compound.
Development of Resistance to this compound in Fungal Isolates
The development of antifungal resistance is a growing global health concern, particularly in the context of dermatophytosis, a common indication for this compound. dermnetnz.org The widespread and sometimes inappropriate use of antifungal agents can lead to the selection of resistant strains. dermnetnz.org
Reports have indicated an increase in resistance of dermatophytes, such as Trichophyton rubrum and Trichophyton mentagrophytes, to various antifungal agents, including those from the azole class. clinicalinfobd.com While much of the focus has been on resistance to terbinafine (B446), resistance to azoles is also an emerging issue. dermnetnz.org The mechanisms underlying azole resistance in dermatophytes can include the overexpression of ABC transporters, which are efflux pumps that actively remove the drug from the fungal cell. dermnetnz.org
Although there is a growing body of literature on antifungal resistance in dermatophytes, specific data on the prevalence and development of resistance to this compound in clinical isolates are not as extensively documented as for other antifungals. The table below summarizes the general landscape of azole resistance in common dermatophytes.
| Fungal Species | Common Resistance Mechanisms to Azoles |
| Trichophyton rubrum | Overexpression of efflux pumps (ABC transporters) |
| Trichophyton mentagrophytes | Target site mutations, Efflux pump overexpression |
| Trichophyton indotineae | Often exhibits resistance to multiple azoles |
Further studies are necessary to specifically quantify the development of resistance to this compound in various fungal isolates and to understand the clinical implications of this resistance.
Strategies to Overcome this compound Resistance
Addressing the challenge of antifungal resistance requires a multi-pronged approach, including the development of new therapeutic strategies.
Combination therapy, the use of two or more antifungal agents with different mechanisms of action, is a promising strategy to overcome resistance and enhance therapeutic outcomes. nih.gov For dermatophytosis, combination therapy often involves a systemic and a topical agent. nih.gov While various combinations have been explored for the treatment of tinea infections, specific studies evaluating the efficacy of this compound in combination with other antifungals or adjuvants are not widely available. The rationale for combination therapy is to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. For instance, combining an azole with an agent that disrupts another cellular process could potentially overcome resistance mechanisms. Research into synergistic combinations involving this compound is an area that warrants further investigation.
For topical antifungal agents like this compound, ensuring adequate penetration into the skin and nails is crucial for efficacy. Novel drug delivery systems, such as nanoparticles, liposomes, and nanoemulsions, are being explored to enhance the topical delivery of antifungal drugs. rjpn.orgnih.gov These formulations can improve drug solubility, stability, and penetration through the stratum corneum, the outermost layer of the skin. rjpn.org
While there is considerable research on novel formulations for other azole antifungals, such as itraconazole (B105839) and clotrimazole (B1669251), to improve their topical delivery, specific studies on the development of novel formulations for this compound are not as prevalent. The principles of these advanced drug delivery systems could, however, be applied to this compound to potentially enhance its penetration and efficacy, particularly against resistant strains or in difficult-to-treat infections like onychomycosis.
Surveillance and Molecular Diagnostics for this compound Susceptibility
Effective surveillance of antifungal resistance is essential for monitoring trends, informing treatment guidelines, and controlling the spread of resistant strains. nih.govnih.gov Antifungal susceptibility testing (AFST) is the primary method for determining the resistance of a fungal isolate to a particular drug. tandfonline.com However, for dermatophytes, standardized breakpoints for defining clinical resistance are often lacking, which can complicate the interpretation of AFST results. clinicalinfobd.com
Molecular diagnostic methods, such as polymerase chain reaction (PCR) and DNA sequencing, can provide a more rapid and precise identification of resistance mechanisms. tandfonline.com For many azole antifungals, molecular tests can detect mutations in the ERG11 gene or the overexpression of efflux pump genes.
Drug Interactions Involving Neticonazole
Interactions with Cytochrome P450 Enzymes
The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs in humans. Interactions with this system can lead to altered drug concentrations and potential adverse effects or reduced efficacy of co-administered medications.
Inhibition of CYP3A4 and Other Isoenzymes
Neticonazole's primary antifungal mechanism involves inhibiting fungal lanosterol (B1674476) 14α-demethylase, a CYP enzyme. patsnap.comontosight.ai While this demonstrates its capacity to interact with CYP systems, the extent to which topical this compound inhibits human CYP isoforms, particularly major ones like CYP3A4, is a key factor in assessing systemic interaction potential. Some imidazole (B134444) antifungals are known to inhibit human CYP enzymes, notably CYP3A4. mdpi.comnih.gov One study investigating modulators of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor influencing CYP expression, identified this compound as a novel hCAR activator which also significantly induced CYP3A4 and CYP2B6 mRNA and protein levels in human primary hepatocytes in one liver donor, and significantly induced CYP2B6 in a second donor. oup.com However, comprehensive data specifically detailing the inhibitory profile of this compound against various human CYP isoforms like CYP3A4, CYP2C9, or others, particularly in clinically relevant scenarios following topical administration, is limited in the available information.
Impact on Metabolism of Co-administered Drugs
Based on the understanding of other imidazole antifungals and the potential for CYP interaction, theoretical implications for the metabolism of co-administered drugs exist. If this compound were to significantly inhibit human CYP enzymes, it could potentially decrease the metabolism of drugs primarily cleared by those enzymes, leading to increased systemic exposure and potential toxicity of the co-administered drugs. Conversely, if it acts as a CYP inducer, as suggested by one study oup.com, it could theoretically increase the metabolism of certain drugs, potentially reducing their efficacy. However, given the minimal systemic absorption of this compound following topical application, the impact on the systemic metabolism of co-administered drugs is considered largely speculative and of limited clinical relevance. patsnap.com
Interactions Affecting Systemic Absorption of this compound
This compound is administered topically, and its systemic absorption is reported to be minimal. ontosight.aipatsnap.com Interactions that would significantly affect the systemic absorption of this compound are therefore unlikely to be clinically relevant. Factors that typically influence the absorption of orally administered azole antifungals, such as gastric pH modulators, are not applicable to topical this compound. jsstd.org
Interactions with Membrane Transporters (e.g., P-glycoprotein)
Membrane transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption, distribution, metabolism, and excretion of many drugs. nih.govdovepress.comevotec.comresearchgate.net P-gp is an efflux transporter that can limit the intracellular accumulation of its substrates. nih.govevotec.comresearchgate.netfrontiersin.org Some azole antifungals have been shown to interact with P-gp, acting as substrates or inhibitors. nih.gov For example, itraconazole (B105839) and posaconazole (B62084) have demonstrated significant inhibition of P-gp in vitro. nih.gov While the role of membrane transporters in the disposition of this compound has been studied in the context of its potential as an exosome inhibitor in cancer research selleckchem.commedchemexpress.commedchemexpress.com, specific detailed information or research findings on the interaction of this compound with human membrane transporters like P-gp in the context of drug interactions following topical administration were not prominently available in the search results.
Potential for Local Drug Interactions with Other Topical Medications
Concurrent use of this compound with other topical medications applied to the same area can lead to local drug interactions. patsnap.com These interactions may result in diminished efficacy of one or both medications or an increased risk of local side effects such as irritation, redness, or burning. patsnap.com Using other antifungal agents concurrently in the same area should be done under medical supervision due to the potential for antagonistic effects or increased local toxicity. patsnap.com
Novel Research Applications and Emerging Areas of Study for Neticonazole
Neticonazole as an Exosome Biogenesis and Secretion Inhibitor
Studies have identified this compound as a promising inhibitor of exosome biogenesis and secretion. Exosomes are small extracellular vesicles involved in intercellular communication, playing roles in various physiological and pathological processes, including cancer progression and chemoresistance. immune-system-research.comnih.govmdpi.com
Molecular Mechanisms of Exosome Inhibition
This compound has been shown to inhibit exosome release in a dose-dependent manner in prostate cancer cells. immune-system-research.comnih.govmedchemexpress.eumedchemexpress.com Its inhibitory effects are associated with a decrease in the protein levels of key regulators of exosome biogenesis and secretion, including Alix, Rab27a, and nSMase2. immune-system-research.comnih.govnih.govmedchemexpress.eumedchemexpress.com This suggests that this compound influences both ESCRT-dependent and ESCRT-independent pathways involved in exosome formation and release. immune-system-research.comnih.gov
Impact on Cellular Signaling Pathways (e.g., p-ERK levels)
Research indicates that this compound significantly inhibits the activation of p-ERK (phosphorylated extracellular signal-regulated kinase), a downstream effector molecule in the Ras/Raf/ERK signaling pathway. immune-system-research.comnih.govmedchemexpress.eumedchemexpress.com This pathway is known to be involved in regulating exosome biogenesis and secretion, and its inhibition by this compound may contribute to the observed reduction in exosome release. immune-system-research.comnih.gov
Data Table: Impact of this compound on Exosome-Related Proteins and p-ERK Levels
| Target Protein/Molecule | Effect of this compound Treatment (e.g., 10 µM for 48 hours in C4-2B cells) | Reference |
| Alix | Decreased levels | immune-system-research.comnih.govnih.govmedchemexpress.eumedchemexpress.com |
| Rab27a | Decreased levels | immune-system-research.comnih.govnih.govmedchemexpress.eumedchemexpress.com |
| nSMase2 | Significantly decreased levels | immune-system-research.comnih.govnih.govmedchemexpress.eumedchemexpress.com |
| p-ERK | Significant inhibition of activation | immune-system-research.comnih.govmedchemexpress.eumedchemexpress.com |
| Total ERK | No significant inhibition | immune-system-research.comnih.gov |
Anticancer Effects of this compound
Beyond its antifungal properties, this compound has demonstrated anti-cancer effects in various research models. medchemexpress.eumedchemexpress.comtargetmol.com Its ability to inhibit exosome secretion is believed to contribute to these effects, particularly in the context of intestinal dysbacteriosis-induced cancer progression. researchgate.netnih.govmdpi.compatsnap.com
Suppression of Tumorigenesis (e.g., Colorectal Cancer)
This compound has shown promise in suppressing tumorigenesis, particularly in colorectal cancer (CRC) models. researchgate.netnih.govmdpi.compatsnap.com Studies using CRC xenograft mouse models have demonstrated that this compound treatment can inhibit tumor growth. medchemexpress.eumedchemexpress.comresearchgate.netnih.govmdpi.compatsnap.commolnova.com This suppression of tumor growth is linked to its ability to inhibit exosome secretion. researchgate.netnih.govmdpi.compatsnap.com
Data Table: Effect of this compound on CRC Xenograft Tumor Growth
Role in Intestinal Dysbacteriosis-Induced Cancer Progression
Intestinal dysbacteriosis, an imbalance in the gut microbiome, has been implicated in the progression of colorectal cancer. researchgate.netnih.govmdpi.comfrontiersin.orgmdpi.commednexus.org Research indicates that intestinal dysbacteriosis can promote tumor exosome secretion, which in turn supports tumor growth. researchgate.netnih.gov this compound, by inhibiting exosome secretion, has been shown to suppress intestinal dysbacteriosis-induced tumorigenesis of CRC. researchgate.netnih.govmdpi.compatsnap.com Treatment with this compound significantly improved the survival of mice with intestinal dysbacteriosis and CRC xenograft tumors. medchemexpress.eumedchemexpress.comnih.govmolnova.com
Induction of Apoptosis in Cancer Cells
This compound's anticancer effects are also associated with the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov Studies have suggested that this compound treatment increases apoptosis levels in CRC xenograft tumors. medchemexpress.eumedchemexpress.comresearchgate.netnih.govmolnova.com This induction of apoptosis is considered a likely mechanism contributing to the observed reduction in tumor growth and improved survival in treated mice. medchemexpress.eumedchemexpress.comnih.gov
This compound in Treatment of Specific or Recalcitrant Fungal Infections
This compound has been investigated for its efficacy in treating specific and recalcitrant fungal infections, particularly chronic hyperkeratotic tinea pedis. wikipedia.orgpatsnap.combmj.comnih.gov Recalcitrant infections are those that are difficult to treat or keep recurring. nih.govijord.com
Chronic hyperkeratotic tinea pedis, also known as moccasin-type tinea pedis, is a form of athlete's foot characterized by dry, thickened, and scaly skin on the soles and sides of the feet. nih.govnih.govbpac.org.nz This type of tinea pedis is often considered recalcitrant due to the thickened scales that can limit the penetration of topical antifungal agents. nih.gov
This compound cream has been studied for the treatment of hyperkeratotic chronic tinea pedis. wikipedia.orgbmj.comnih.govcochranelibrary.com A study involving this compound cream for hyperkeratotic chronic tinea pedis was conducted by the this compound Study Group. nih.gov While the specific data from this study regarding cure rates or improvement percentages for this compound are not detailed in the provided snippets, the mention of this study in the context of treating this specific condition indicates its investigation for this use. wikipedia.orgbmj.comnih.govcochranelibrary.com Other topical antifungals, such as luliconazole (B1675427), have also been evaluated for hyperkeratotic tinea pedis, showing significant improvement rates. researchgate.netresearchgate.net The challenges in treating hyperkeratotic tinea pedis often necessitate longer treatment durations or combination therapy, potentially including keratolytic agents to aid drug penetration. nih.govmedscape.com
Onychomycosis
Onychomycosis, a fungal infection of the nail and nail bed, is a significant dermatological condition. This compound has been investigated for its efficacy in treating this type of infection. As an imidazole (B134444) antifungal, it targets the synthesis of ergosterol (B1671047), which is essential for fungal cell membranes. ontosight.aipatsnap.com
Research has explored the effectiveness of topical this compound formulations in the treatment of onychomycosis. While specific detailed research findings and comparative data tables directly focusing solely on this compound's efficacy in onychomycosis from the search results are limited, its classification as an antifungal used for nail infections indicates its relevance in this area of study. ontosight.ai Other topical antifungals like efinaconazole (B1671126) and tavaborole (B1682936) have demonstrated efficacy in onychomycosis treatment in clinical trials. Efinaconazole, a triazole antifungal, inhibits 14α-demethylase and has shown complete cure rates of 15.2% to 17.8% in clinical trials for toenail onychomycosis. wikipedia.org Tavaborole, a boron-based antifungal, inhibits leucyl-tRNA synthetase and has shown complete clearance rates of 6-7% and partial clearance rates of 23-24% in individuals with onychomycosis where the infection border does not reach the cuticle. wikipedia.org Terbinafine (B446), an allylamine (B125299), inhibits squalene (B77637) epoxidase and is used for fungal nail infections. wikipedia.orgmims.com Comparative studies of topical treatments for fungal infections of the skin and nails of the foot have included this compound in their scope, indicating its consideration in the therapeutic landscape for these conditions. nih.govbmj.com
Neuropharmacological Research on this compound (if applicable, based on steroidogenesis inhibition)
This compound, as an imidazole derivative, functions by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme involved in ergosterol synthesis in fungi. ontosight.aipatsnap.com This enzyme is a cytochrome P450 enzyme (CYP51). patsnap.com Some azole antifungals are known to inhibit mammalian cytochrome P450 enzymes, including those involved in steroidogenesis. Steroidogenesis is the process of synthesizing steroid hormones, which occurs in various tissues, including the adrenal glands, gonads, and the brain (neurosteroidogenesis).
While the primary target of this compound is fungal CYP51, the potential for off-target inhibition of mammalian cytochrome P450 enzymes involved in steroidogenesis exists, given the structural similarities within the cytochrome P450 superfamily. Some imidazole antifungals, such as ketoconazole (B1673606), are known inhibitors of mammalian steroidogenesis, particularly by blocking enzymes like CYP17A1, CYP11B1, and CYP11A1. mdpi.comresearchgate.net This inhibition can affect the production of cortisol, aldosterone, and sex steroids. mdpi.comresearchgate.net
Research into the neuropharmacological effects of this compound specifically linked to steroidogenesis inhibition in the nervous system is not extensively detailed in the provided search results. However, the broader class of steroidogenesis inhibitors includes compounds that can affect neurosteroidogenesis. wikipedia.org Neurosteroids are steroids synthesized in the nervous system that can modulate neuronal activity, often through interaction with neurotransmitter receptors like GABA A receptors. wikipedia.org
One study identified this compound as an inhibitor of exosome biogenesis and secretion in cancer cells. mdpi.commedchemexpress.com While this research is focused on cancer and exosome biology, it highlights a potential biological activity of this compound beyond its antifungal properties. The mechanism behind this inhibition and any potential links to steroidogenesis or neuropharmacological effects would require further investigation. mdpi.commedchemexpress.com
The potential for this compound to influence neuropharmacological pathways through steroidogenesis inhibition remains an area that would require dedicated research to fully elucidate. Studies would need to specifically investigate this compound's effects on mammalian steroidogenic enzymes present in the nervous system and the functional consequences of any observed inhibition on neuronal function and behavior.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of Neticonazole against dermatophytes?
- Methodological Answer : MIC assays should follow CLSI (Clinical and Laboratory Standards Institute) guidelines M38-A2 for filamentous fungi. Use RPMI 1640 broth microdilution with inoculum standardized to CFU/mL. Incubate at 35°C for 72–120 hours, with MIC defined as the lowest concentration inhibiting visible fungal growth. Include positive controls (e.g., ketoconazole) and validate results via triplicate testing .
- Table 1 : MIC Ranges of this compound vs. Reference Antifungals
| Organism | This compound MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Terbinafine MIC (µg/mL) |
|---|---|---|---|
| Trichophyton rubrum | 0.002–0.031 | 0.016–0.063 | 0.001–0.004 |
| Candida albicans | 0.031–0.13 | 0.008–0.016 | >16 |
| Malassezia restricta | 0.004–0.016 | 0.002–0.008 | 0.008–0.032 |
| Source: Adapted from in vitro comparative studies . |
Q. How can researchers address variability in this compound’s antifungal efficacy across different fungal strains?
- Methodological Answer : Strain-specific variability can be analyzed using cluster analysis or principal component analysis (PCA) to categorize susceptibility patterns. For example, genomic sequencing of resistant strains (e.g., C. albicans with upregulated efflux pumps) may reveal mutations in ERG11 (lanosterol demethylase). Cross-reference MIC data with genomic databases like NCBI’s FungiDB to identify resistance markers .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s off-target effects on human cytochrome P450 enzymes?
- Methodological Answer : Use liver microsome assays (human CYP3A4, CYP2C9 isoforms) to quantify enzyme inhibition via fluorescence-based substrates. Compare IC₅₀ values of this compound with known inhibitors (e.g., ketoconazole). Pair with molecular docking simulations (AutoDock Vina) to predict binding affinities to heme domains. Validate findings using CRISPR-edited hepatocyte models .
Q. How should researchers reconcile contradictory data on this compound’s efficacy against Malassezia spp. in vitro vs. in vivo?
- Methodological Answer : Discrepancies may arise from lipid-rich in vivo environments affecting drug solubility. To resolve this:
In vitro : Supplement media with oleic acid to mimic sebum-rich conditions.
In vivo : Use murine models of seborrheic dermatitis with HPLC quantification of this compound in epidermal layers.
Statistical Analysis : Apply Bland-Altman plots to assess agreement between in vitro and in vivo MICs .
Q. What strategies can optimize this compound’s synergistic effects with terbinafine for refractory dermatophytosis?
- Methodological Answer :
- Checkerboard Assay : Test fractional inhibitory concentration indices (FICI) across 96-well plates. Synergy is defined as FICI ≤ 0.5.
- Mechanistic Study : Use confocal microscopy with fluorescent probes (e.g., DiOC₆) to visualize ergosterol disruption and cell membrane integrity.
- Clinical Correlation : Validate synergy in ex vivo nail infection models using infected human nail fragments .
Data Presentation and Ethical Guidelines
- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, defined symbols in figure legends). For example, Pharmaceutical Research mandates metric units (e.g., µg/mL, not ppm) and prohibits footnotes in tables .
- Statistical Rigor : Report exact P-values (e.g., ) rather than thresholds (e.g., ). Justify deviations from 3 significant figures using instrument precision logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
